N-(4-异丙苯基)-2-((2-(4-甲氧苯基)喹啉-4-基)氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

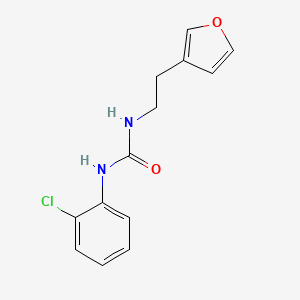

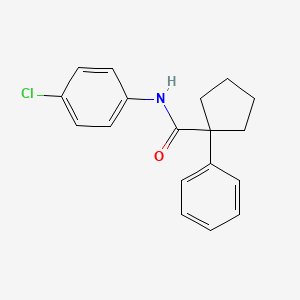

The compound N-(4-isopropylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities, including antiviral, antibacterial, and anticancer properties. While the specific compound is not directly mentioned in the provided papers, similar compounds such as 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide and 2-(Quinolin-4-yloxy)acetamides have shown significant therapeutic efficacy against diseases like Japanese encephalitis and tuberculosis, respectively.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the formation of the quinoline core followed by various functionalization reactions to introduce different substituents. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This method could potentially be adapted for the synthesis of N-(4-isopropylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide by altering the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of intermolecular hydrogen bonds, which can influence the compound's biological activity and solubility. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds of the type N–H···O, which could also be expected in the structure of N-(4-isopropylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including interactions with biological targets. The anilidoquinoline derivative mentioned in paper showed antiviral and antiapoptotic effects, indicating that it can interact with viral components or cellular pathways to exert its therapeutic effect. Similarly, 2-(Quinolin-4-yloxy)acetamides have demonstrated the ability to inhibit the growth of Mycobacterium tuberculosis, suggesting that they can interfere with bacterial metabolism or replication .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy and isopropyl groups can affect these properties. For example, the orthorhombic crystal system of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide indicates a solid state with specific packing and stability characteristics . These properties are crucial for the compound's bioavailability and pharmacokinetics.

科学研究应用

结构和荧光特性

研究表明,含酰胺的异喹啉衍生物具有结构和性质,包括在用不同酸处理后形成凝胶或晶体固体的能力。这些化合物在特定条件下表现出有趣的客体-客体相互作用和增强的荧光发射,这可以在材料科学和传感器技术中得到利用 (Karmakar, Sarma, & Baruah, 2007)。此外,还研究了与芳香二醇形成晶体盐和客体-客体配合物,这为其在荧光材料和分子识别系统设计中的潜在应用提供了见解 (Kalita & Baruah, 2010)。

抗菌和抗结核活性

一些新型乙酰胺衍生物表现出显着的抗菌活性,为开发新的抗菌和抗真菌剂提供了有希望的途径 (Debnath & Ganguly, 2015)。在抗结核研究领域,2-(喹啉-4-基氧基)乙酰胺已显示出对结核分枝杆菌的有效体外抑制作用,包括对耐药和耐药菌株,突出了其作为结核病治疗新疗法的潜力 (Giacobbo 等,2017)。

抗增殖和抗癌活性

对喹啉衍生物(包括乙酰胺化合物)的抗增殖和抗癌活性的研究已确定了几个对各种癌细胞系具有有效抑制作用的候选物。这些发现表明在癌症治疗中的潜在应用,强调了这些化合物在药物化学中的相关性 (Chen 等,2011)。

选择性传感应用

一项使用基于喹啉的传感器选择性荧光传感金属离子的研究突出了这些化合物在环境监测和分析化学中的潜力。通过不同的传感机制区分镉离子和锌离子的能力表明这些化合物在开发高度选择性和灵敏的化学传感器中的效用 (Zhou 等,2012)。

属性

IUPAC Name |

2-[2-(4-methoxyphenyl)quinolin-4-yl]oxy-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3/c1-18(2)19-8-12-21(13-9-19)28-27(30)17-32-26-16-25(20-10-14-22(31-3)15-11-20)29-24-7-5-4-6-23(24)26/h4-16,18H,17H2,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRLOAURYXORKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)

![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)